
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, including efficient use of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (HCl).
Oxidation: Reagents like hydrogen peroxide or oxygen.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Modified peptide with oxidized residues.
Substitution: Peptide with altered amino acid sequence.
Scientific Research Applications
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide has been extensively studied for its potential therapeutic applications:
Immunology: It exhibits immunomodulatory effects, making it a candidate for treating autoimmune diseases.
Inflammation: The peptide has anti-inflammatory properties and has been investigated for conditions like inflammatory bowel disease.
Cardiovascular and Renal Diseases: It shows promise in preventing inflammation and fibrosis in heart and kidney diseases.
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Seryl-Aspartyl-Lysyl-Proline: Another peptide with similar immunomodulatory properties.
Thymosin Beta-4: A precursor peptide that generates N-Acetyl-Seryl-Aspartyl-Lysyl-Proline through hydrolysis.
Uniqueness
N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide is unique due to its specific sequence and the combination of amino acids, which confer distinct biological activities. Its ability to modulate the MEK-ERK signaling pathway and its potential therapeutic applications in various diseases set it apart from other similar peptides .
Properties
CAS No. |
194484-75-8 |
|---|---|
Molecular Formula |
C20H34N6O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H34N6O8/c1-11(28)23-14(10-27)19(33)25-13(9-16(29)30)18(32)24-12(5-2-3-7-21)20(34)26-8-4-6-15(26)17(22)31/h12-15,27H,2-10,21H2,1H3,(H2,22,31)(H,23,28)(H,24,32)(H,25,33)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
ACMIBWBOUYXHMF-AJNGGQMLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


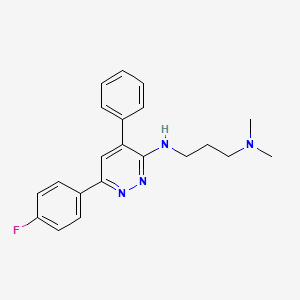
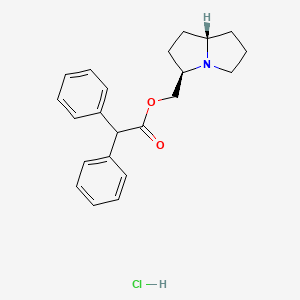
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
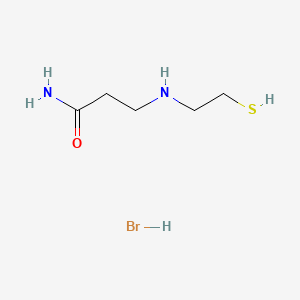
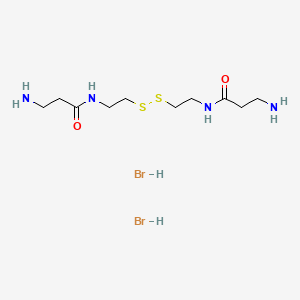

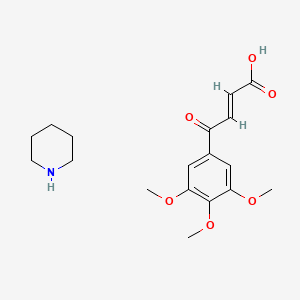
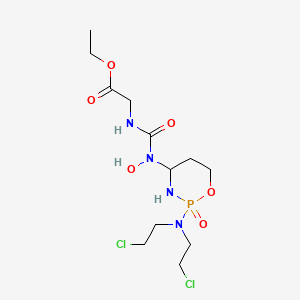
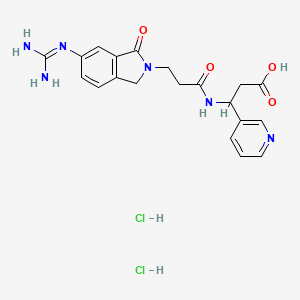
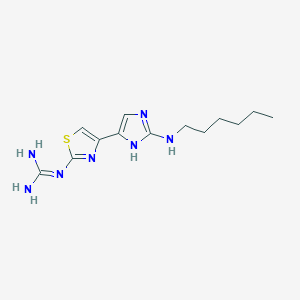
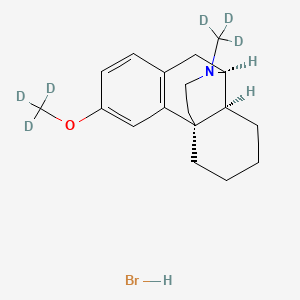

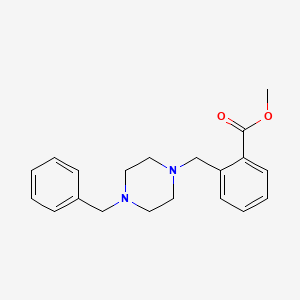
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
